molecular formula C12H12O2 B8302458 4,7-Dimethyl-5-vinyl-2-benzofuran-1(3H)-one

4,7-Dimethyl-5-vinyl-2-benzofuran-1(3H)-one

Cat. No. B8302458
M. Wt: 188.22 g/mol
InChI Key: WLKORHCNWGSPHK-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A mixture of 5-bromo-4,7-dimethyl-2-benzofuran-1(3H)-one (0.7 g, 2.9 mmol), potassium vinyltrifluoroborate (0.544 g, 4 mmol) and Pd(dppf)2Cl2 (0.07 g) in 20 mL of EtOH and 20 mL of TEA was refluxed under N2 for 4 hours. The mixture was concentrated and the residue was purified by column chromatography to afford 4,7-Dimethyl-5-vinyl-2-benzofuran-1(3H)-one. 1H-NMR (400 MHz, CDCl3) δ ppm 7.30 (s, 1H), 6.85-6.92 (m, 1H), 5.70 (d, J=17.3 Hz, 1H), 5.40 (d, J=11.0 Hz, 1H), 5.18 (s, 2H), 2.64 (s, 3H), 2.24 (s, 3H).
Name
5-bromo-4,7-dimethyl-2-benzofuran-1(3H)-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.544 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([CH3:12])[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH3:13].[CH:14]([B-](F)(F)F)=[CH2:15].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:13][C:3]1[C:4]2[CH2:8][O:7][C:6](=[O:9])[C:5]=2[C:10]([CH3:12])=[CH:11][C:2]=1[CH:14]=[CH2:15] |f:1.2,4.5.6.7|

Inputs

Step One
Name
5-bromo-4,7-dimethyl-2-benzofuran-1(3H)-one
Quantity
0.7 g
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)C(=C1)C)C
Name
Quantity
0.544 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
TEA
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=2C(OCC21)=O)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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